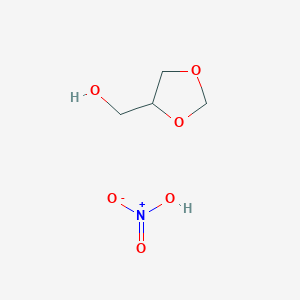
1,3-Dioxolan-4-ylmethanol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-4-ylmethanol;nitric acid is a compound that combines the structural features of 1,3-dioxolane and nitric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-ylmethanol can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolan-4-ylmethanol involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dioxolan-4-ylmethanol;nitric acid has several scientific research applications:
Chemistry: Used as a solvent and reaction medium in organic synthesis.
Biology: Investigated for its potential as a biocompatible solvent in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dioxolan-4-ylmethanol;nitric acid involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A structurally related compound used as a solvent and in polymer production.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar properties.
Uniqueness
1,3-Dioxolan-4-ylmethanol;nitric acid is unique due to its combination of the dioxolane ring and nitric acid functionality. This combination imparts distinct chemical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
25304-89-6 |
|---|---|
Formule moléculaire |
C4H9NO6 |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
1,3-dioxolan-4-ylmethanol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-1-4-2-6-3-7-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
Clé InChI |
VTCLNYOORHWQLI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCO1)CO.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


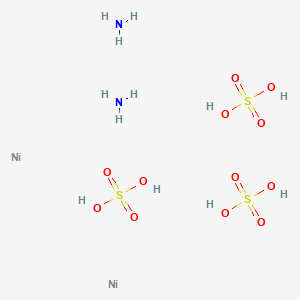
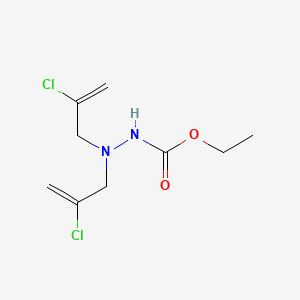
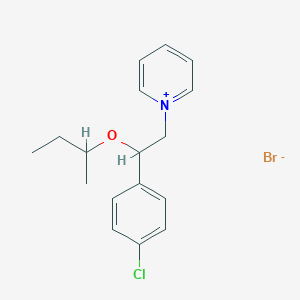
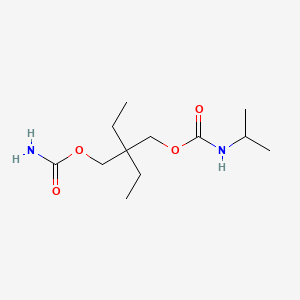
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
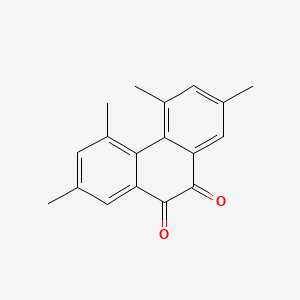
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
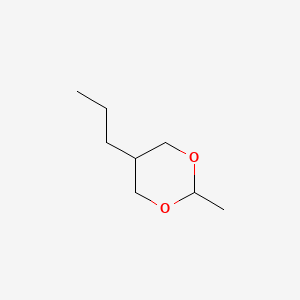
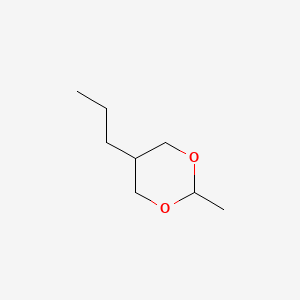

![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)

